molecular formula C18H15Cl2NO2 B14158122 N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide CAS No. 796878-36-9

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide

Cat. No.: B14158122
CAS No.: 796878-36-9
M. Wt: 348.2 g/mol
InChI Key: JBYGUWLTBNNDCH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound consists of a cyclopropane ring substituted with phenyl, dichloro, and acetylphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide typically involves the reaction of p-aminoacetophenone with dichlorocyclopropane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide
  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives

Uniqueness

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical reactivity compared to other similar compounds. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new materials .

Properties

CAS No.

796878-36-9

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

IUPAC Name

N-(4-acetylphenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H15Cl2NO2/c1-12(22)13-7-9-15(10-8-13)21-16(23)17(11-18(17,19)20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,21,23)

InChI Key

JBYGUWLTBNNDCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3

solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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